Sodium naphthionate

Overview

Description

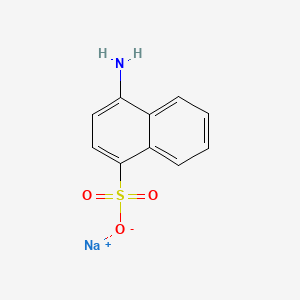

Sodium Naphthionate is an organic compound with the molecular formula C10H8NNaO3S . It is also known by other names such as Sodium 4-amino-1-naphthalenesulfonate and 1-Naphthalenesulfonic acid, 4-amino-, sodium salt .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 1 sodium atom, 3 oxygen atoms, and 1 sulfur atom . The average mass is 245.230 Da and the monoisotopic mass is 245.012253 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that the reactions of similar compounds often involve interactions with acids, bases, and other organic compounds .Physical and Chemical Properties Analysis

This compound appears as a yellow to gray to brown powder . It has a density of approximately 1.3588 (rough estimate), a melting point of over 300°C (lit.), and a boiling point of approximately 220°C (rough estimate) . It is insoluble in water, ethanol, and ether but soluble in lye .Scientific Research Applications

Embryotoxicity Studies : Sodium naphthionate was studied for its effects on rat reproductive processes and progeny development, particularly in relation to the red dye amaranth (FD & C Red No. 2). It was observed to cause a significant increase in the number of litters with multiple resorptions at a dose of 200 mg/kg, indicating potential embryotoxic effects (Collins, McLaughlin, & Gray, 1973).

Oral Sodium Phosphate (NaP) Solution : Although not directly studying this compound, research involving oral sodium phosphate, a related compound, has shown that it can cause mucosal abnormalities that may mimic inflammatory bowel disease (IBD) in patients undergoing colonoscopy (Zwas, Cirillo, El‐Serag, & Eisen, 1996).

Electroremediation of Naphthalene : Studies have explored the use of alternating and direct currents for the degradation of naphthalene in aqueous solutions, utilizing sodium chloride and anhydrous sodium sulfate as supporting electrolytes. This research could be relevant for understanding the behavior of this compound in similar conditions (Pepprah & Khire, 2008).

Polycondensation Under Microwave Irradiation : Sodium tetrazodiphenyl naphthionate has been used in the polycondensation process with pyromellitic dianhydride under microwave irradiation. This process is significant for the development of materials with high third-order nonlinear optical coefficients (Tang et al., 2003).

Polystyrene Sulfonate Expansion : Research involving sodium poly(styrenesulfonate) (NaPSS), a structurally related compound, has provided insights into the behavior of polyelectrolyte chains in low salt concentrations. This may offer indirect understanding of the behavior of this compound in similar environments (Borochov & Eisenberg, 1994).

Safety and Hazards

Future Directions

The global market size of Sodium Naphthionate is expected to grow from 2020 to 2025 . It is mainly used for the preparation of direct Fast Blue B2R, BGL, gray LBN, Brown RTL, direct black FF, and sulfide salt CD . The focus is on developing effective surface-active agents for inhibition of naphthenates .

Properties

IUPAC Name |

sodium;4-aminonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSRMCCRAJUMLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-86-6 (Parent) | |

| Record name | Sodium naphthionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0059611 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-13-2, 123333-48-2 | |

| Record name | Sodium naphthionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminonaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-aminonaphthalene-1-sulphonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NAPHTHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I33I8X596V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)